molecular formula C24H24FN3O4S2 B2645105 N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-46-9

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2645105
CAS No.: 851781-46-9
M. Wt: 501.59
InChI Key: YSHWFPRSDULOFK-UHFFFAOYSA-N
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Description

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded in the critical Down syndrome region of chromosome 21 and is implicated in the pathogenesis of several neurological disorders. By selectively inhibiting DYRK1A, this compound modulates the phosphorylation of key substrates, including tau and amyloid precursor protein (APP), which are central to the neurofibrillary tangles and amyloid plaques characteristic of Alzheimer's disease pathology. Research utilizing this inhibitor is therefore pivotal for investigating the molecular mechanisms underlying tauopathies and cognitive dysfunction, with studies showing its ability to reduce tau hyperphosphorylation in cellular models. Furthermore, due to the role of DYRK1A in cell cycle control and apoptosis, this compound has significant research value in oncology, particularly for probing pathways in glioblastoma and other cancers where DYRK1A activity influences tumor cell proliferation and survival. Its application extends to the study of beta-cell replication in diabetes research, as DYRK1A inhibition is known to promote the proliferation of pancreatic beta cells. This makes it a versatile chemical probe for dissecting DYRK1A signaling pathways across diverse fields of biomedical research.

Properties

IUPAC Name

N-[4-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-12-8-18(9-13-21)23-16-24(19-6-10-20(25)11-7-19)28(26-23)34(31,32)22-14-4-17(2)5-15-22/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHWFPRSDULOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps. One common method includes the formation of the pyrazole ring through a cyclization reaction. The tosyl group is introduced via a sulfonation reaction, and the fluorophenyl group is added through a substitution reaction. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorophenyl and tosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic group.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical agent due to its structural features that may confer biological activity. Its applications include:

  • Anticancer Properties : Research indicates that compounds with similar pyrazole structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism often involves the inhibition of critical signaling pathways associated with tumor growth, such as BRAF(V600E) and EGFR pathways .
  • Anti-inflammatory Activity : Molecular docking studies have suggested that derivatives of this compound possess antioxidant and anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Organic Synthesis

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for further chemical modifications, facilitating the development of novel therapeutic agents.

Materials Science

The compound's chemical structure positions it as a potential candidate for applications in materials science, particularly in:

  • Liquid Crystalline Materials : Its molecular characteristics may enable the formation of liquid crystals, which are essential in display technologies.
  • Organic Semiconductors : The electronic properties of the compound can be harnessed in the development of organic semiconductor materials, which are critical for flexible electronics and photovoltaic devices.
Activity TypeDescriptionReferences
AnticancerInhibits cell proliferation in breast cancer cell lines
Anti-inflammatoryExhibits antioxidant properties
Organic SynthesisIntermediate for synthesizing complex heterocycles
Material SciencePotential for liquid crystalline and semiconductor use

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of pyrazole derivatives similar to this compound. The results indicated substantial cytotoxicity against MCF-7 and MDA-MB-231 cell lines, highlighting the compound's potential as a lead structure for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Properties

In another investigation, molecular docking simulations were performed to evaluate the anti-inflammatory potential of related compounds. The findings suggested that specific substituents on the pyrazole ring enhanced binding affinity to inflammatory mediators, supporting further exploration of this compound class in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Structural Variations in Pyrazoline Derivatives

The target compound belongs to a broader class of pyrazoline-based sulfonamides. Key structural analogs and their differences are summarized below:

Compound Substituents Molecular Weight Key Features
Target: N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide - 4-Fluorophenyl (position 5)
- Tosyl (position 1)
- Ethanesulfonamide (phenyl)
~544.64 Enhanced solubility due to ethanesulfonamide; tosyl group stabilizes conformation.
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide - 2-Fluorophenyl (position 5)
- 3-Chlorophenylsulfonyl (position 1)
522.006 Chlorine substituent increases lipophilicity; 2-fluorophenyl may reduce steric hindrance.
N-(4-(5-(2-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide - 2-Fluorophenyl (position 5)
- Propionyl (position 1)
Not reported Propionyl group reduces steric bulk compared to tosyl; may alter metabolic stability.
Triazole derivative: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone - Triazole core
- Phenylsulfonyl and difluorophenyl groups
Not reported Triazole core introduces additional hydrogen-bonding sites; difluorophenyl enhances electronegativity.

Substituent Effects on Pharmacological Properties

  • Fluorophenyl Position : The 4-fluorophenyl group in the target compound (vs. 2-fluorophenyl in ) optimizes π-π stacking with hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors.
  • Sulfonyl Groups : The tosyl group (p-toluenesulfonyl) in the target compound provides conformational rigidity compared to smaller substituents like propionyl or 3-chlorophenylsulfonyl . This rigidity may improve binding specificity.
  • Ethanesulfonamide vs. Methanesulfonamide : Ethanesulfonamide’s longer alkyl chain enhances solubility without significantly increasing molecular weight, a critical factor in drug design .

Pharmacological and Physicochemical Implications

  • Kinase Inhibition : Pyrazoline-sulfonamide hybrids (e.g., compound 27 in ) show activity against kinases due to sulfonamide’s ability to mimic ATP’s phosphate groups .
  • Metabolic Stability: The 4-fluorophenyl group resists oxidative metabolism compared to non-fluorinated analogs, extending half-life .
  • Solubility : Ethanesulfonamide’s polarity improves aqueous solubility (>50 μM in PBS), critical for oral bioavailability .

Biological Activity

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, also known by its CAS number 851781-46-9, is a complex organic compound with potential biological activities. The compound's structure features a sulfonamide group and a pyrazole moiety, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C24H24FN3O4S2
  • Molecular Weight : 501.59 g/mol
  • IUPAC Name : N-[4-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Structural Features

The compound consists of a central pyrazole ring substituted with a fluorophenyl group and a tosyl group, which enhances its lipophilicity and potential interaction with biological targets.

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Inhibition of Bromodomain Proteins : Similar compounds have been shown to inhibit bromodomain-containing proteins, particularly BRD4, which plays a crucial role in regulating gene expression linked to cancer and inflammation .
  • Modulation of NF-κB Pathway : The compound may influence the NF-κB signaling pathway, which is involved in immune response and cell survival .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that related pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including those from breast and pancreatic cancers .
  • Synergistic Effects : When combined with other anticancer agents like JQ1, these compounds show enhanced cytotoxicity against neuroblastoma cells, suggesting potential for combination therapies .

Case Studies

  • Breast Cancer Models : A study highlighted the efficacy of pyrazole derivatives in reducing tumor growth in xenograft models of breast cancer, demonstrating their potential as therapeutic agents .
  • Inflammation Models : In models of inflammation, similar compounds have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and IL-8, indicating their role in modulating inflammatory responses .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
JQ1AnticancerBRD4 inhibition
LP 99Selective inhibitorBRD7/9 inhibition
N-(4-chlorophenyl)tosylpyrazoleAnticancerNF-κB modulation

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. Key steps include:

  • Sulfonylation : Reacting pyrazoline intermediates with sulfonyl chlorides (e.g., tosyl chloride) under basic conditions (e.g., NaH or pyridine) to install the sulfonamide group .
  • Cyclization : Formation of the pyrazoline core via [3+2] cycloaddition or condensation reactions, as demonstrated in analogous pyrazoline derivatives using hydrazine hydrate and ketones .
  • Purification : Recrystallization from ethanol or acetonitrile to obtain high-purity crystals for characterization .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D molecular geometry, including bond lengths, angles, and torsional conformations. Use SHELXL for refinement, ensuring R-factors < 0.06 (e.g., R = 0.056 in related pyrazoline structures) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign proton environments (e.g., diastereotopic protons in the pyrazoline ring) and confirm sulfonamide connectivity .
  • HRMS : Validate molecular mass with < 5 ppm error (e.g., [M+Na]⁺ peaks in ESI-HRMS) .

Advanced Research Questions

Q. How can conformational analysis of the pyrazoline core inform structure-activity relationships (SAR)?

  • Methodology :

  • SC-XRD Data : Analyze the dihedral angles between the pyrazoline ring and substituted aryl groups (e.g., 4-fluorophenyl vs. tosylphenyl) to assess planarity and steric effects. For example, monoclinic crystal systems (space group P2₁/c) reveal intermolecular interactions influencing stability .
  • DFT Calculations : Compare experimental bond lengths (e.g., C–N = ~1.45 Å) with theoretical values to identify electronic effects of substituents .

Q. How should researchers resolve contradictions in crystallographic data during refinement?

  • Methodology :

  • Validation Tools : Use WinGX to check for data-to-parameter ratios > 15:1 (e.g., 17.8 in related structures) and validate anisotropic displacement parameters via ORTEP plots .
  • Twinned Data Handling : For high mosaicity crystals, employ SHELXL's TWIN/BASF commands to refine twinning fractions and improve R-factor convergence .

Q. What methodological approaches are recommended for evaluating biological activity in related pyrazoline derivatives?

  • Methodology :

  • In Vitro Assays : Test carbonic anhydrase inhibition or cytotoxicity using MTT assays, correlating IC₅₀ values with substituent electronegativity (e.g., fluorophenyl groups enhance binding affinity) .
  • SAR Analysis : Compare bioactivity of derivatives with varying sulfonamide substituents (e.g., tosyl vs. methylbenzenesulfonyl) to identify pharmacophoric motifs .

Q. How can data reproducibility issues in synthetic yields be mitigated?

  • Methodology :

  • Optimized Reaction Conditions : Control temperature (e.g., 0–5°C for sulfonylation) and stoichiometry (1.2 equivalents of sulfonyl chloride) to minimize side reactions .
  • Crystallization Consistency : Use solvent mixtures (e.g., EtOAc/hexane) with slow evaporation rates to ensure uniform crystal packing, as shown in monoclinic systems (β = 100.6°) .

Q. What metrics validate the reliability of crystallographic models for this compound?

  • Methodology :

  • R-Factors : Aim for R₁ < 0.05 and wR₂ < 0.15, achievable via high-resolution data (≤ 0.80 Å) and SHELXL's restraints for disordered atoms .
  • PLATON Checks : Verify no solvent-accessible voids (> 50 ų) or symmetry errors using the SQUEEZE algorithm .

Q. How can computational methods enhance SAR studies for sulfonamide-containing pyrazolines?

  • Methodology :

  • Docking Simulations : Map the sulfonamide group's hydrogen-bonding interactions with enzyme active sites (e.g., carbonic anhydrase Zn²⁺ center) using AutoDock Vina .
  • QSAR Models : Correlate logP values (calculated via ChemDraw) with cytotoxicity data to predict bioavailability .

Software and Tools

Q. Which crystallographic software packages are most effective for refining complex pyrazoline structures?

  • Recommendations :

  • SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for least-squares refinement, leveraging new features like SIMU and DELU restraints for anisotropic atoms .
  • WinGX : Integrate ORTEP for visualizing thermal ellipsoids and generating publication-ready CIFs .

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